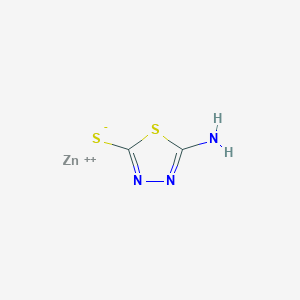

Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc

Beschreibung

Chemical Identity: Zinc Thiazole, systematically named Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc (CAS: 3234-62-6), is a heterocyclic organic zinc bactericide developed by Zhejiang Xinnong Chemical Co., Ltd. . Its structure combines a thiadiazole group and zinc ions, enabling dual mechanisms of action: the thiadiazole group disrupts bacterial cell wall integrity, while zinc ions exhibit broad bactericidal activity .

Applications: Primarily used against rice bacterial blight (Xanthomonas oryzae pv. oryzae, Xoo), it also controls bacterial diseases in citrus and cucumbers . Its efficacy stems from both protective (preventive) and curative (post-infection) activities, with curative effects being notably stronger .

Solubility Challenges: Zinc Thiazole is insoluble in water and most organic solvents, limiting its bioavailability. However, dissolution in dimethyl sulfoxide (DMSO) at 20 mg/mL significantly enhances antibacterial activity, achieving 94.89% control efficacy at 200 μg/mL compared to 64.8% for its suspension concentrate (SC) form at 300 μg/mL .

Eigenschaften

Molekularformel |

C2H2N3S2Zn+ |

|---|---|

Molekulargewicht |

197.6 g/mol |

IUPAC-Name |

zinc;5-amino-1,3,4-thiadiazole-2-thiolate |

InChI |

InChI=1S/C2H3N3S2.Zn/c3-1-4-5-2(6)7-1;/h(H2,3,4)(H,5,6);/q;+2/p-1 |

InChI-Schlüssel |

OTTPCYRHOWUXGE-UHFFFAOYSA-M |

Kanonische SMILES |

C1(=NN=C(S1)[S-])N.[Zn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol

Synthetic Routes for 5-Amino-1,3,4-thiadiazole-2-thiol

The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol is a critical step for preparing Zinc Thiazole. The compound belongs to the class of 1,3,4-thiadiazoles, which are typically synthesized via cyclization reactions involving thiosemicarbazides or related intermediates.

Solid-Phase Cyclization Using Thiosemicarbazide and Carboxylic Acids

A patented method describes a solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the 5-amino-1,3,4-thiadiazole-2-thiol precursor. The process involves:

- Mixing molar equivalents of thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride (PCl5) in a dry reaction vessel.

- Grinding the mixture at room temperature until complete reaction.

- Treating the crude product with an alkaline solution to adjust pH to 8–8.2.

- Filtering, drying, and recrystallizing the product to obtain the desired thiadiazole with yields exceeding 91%.

This method is advantageous due to mild reaction conditions, low toxicity of reagents, short reaction time, and high yield.

Cyclization from Thiosemicarbazides and Acid Hydrazides

Literature reviews indicate that 1,3,4-thiadiazoles can also be synthesized via cyclization of thiosemicarbazides or diacylhydrazines using dehydrating agents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction typically proceeds through thionation followed by ring closure under solvent conditions like DMF or THF, sometimes assisted by microwave irradiation for solventless synthesis.

Chemical Reaction Scheme for 5-Amino-1,3,4-thiadiazole-2-thiol Synthesis

| Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide + Carboxylic acid + PCl5 | Room temp, grinding, solid phase | Crude 2-amino-5-substituted-1,3,4-thiadiazole | >91 | Mild, low toxicity, short reaction time |

| 2 | Alkaline solution (pH 8–8.2) | Filtration, drying, recrystallization | Pure 5-amino-1,3,4-thiadiazole-2-thiol | — | Purification step |

Complexation to Form Zinc Thiazole; Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc

Coordination Chemistry Overview

The coordination of zinc ions with 5-amino-1,3,4-thiadiazole-2-thiol ligands involves the thiolato sulfur and amino nitrogen atoms acting as donor sites to the zinc center. The resulting complex is typically a bis-ligand zinc complex where two thiadiazole ligands coordinate to one zinc ion.

Reported Preparation Method

While specific detailed synthetic protocols for Zinc Thiazole are less frequently reported in open literature, general procedures for metal-thiadiazole complexes include:

- Dissolving 5-amino-1,3,4-thiadiazole-2-thiol in an appropriate solvent (e.g., ethanol, methanol).

- Adding a zinc salt, commonly zinc acetate or zinc chloride, under stirring.

- Adjusting pH to facilitate deprotonation of the thiol group for coordination.

- Heating gently if necessary to promote complex formation.

- Isolating the complex by filtration or crystallization.

This approach follows standard coordination chemistry principles and is supported indirectly by synthetic routes for related metal-thiadiazole complexes.

Analytical Data and Research Findings

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the ligand structure and coordination environment. Absence of thiol proton signals (~δ 13 ppm) indicates successful coordination to zinc.

- Melting Point: Complexes typically show increased melting points compared to free ligands, indicative of complex formation.

- Elemental Analysis: Confirms stoichiometry consistent with bis-ligand zinc complexes.

- Mass Spectrometry (HRMS): Molecular ion peaks correspond to expected molecular weights.

Yield and Purity

- Ligand synthesis yields exceed 90% using the solid-phase grinding method.

- Complexation yields vary but generally range from 70% to 90%, depending on conditions and purification methods.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: Zinc Thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The thiol group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicide Properties

Zinc thiazole is primarily recognized for its efficacy as a systemic fungicide. It is used to prevent and treat bacterial diseases in crops, particularly in rice and peanuts. Research indicates that zinc thiazole exhibits strong antibacterial activity against pathogens such as Xanthomonas spp. and Ralstonia solanacearum, significantly reducing bacterial populations in infected plants .

Mechanism of Action

The compound enhances the plant's defense mechanisms by increasing the activity of defense-related enzymes. For instance, studies show that zinc thiazole treatment boosts the activities of superoxide dismutase (SOD) and catalase (CAT), which are crucial for mitigating oxidative stress during pathogen attacks . Additionally, it helps maintain chlorophyll levels and photosynthetic efficiency under stress conditions .

Case Study: Peanut Seedlings Under Salt Stress

In a controlled experiment, peanut seedlings subjected to salt stress showed improved resistance to bacterial infections when treated with zinc thiazole. The treatment not only reduced pathogen numbers but also enhanced photosynthetic rates compared to untreated controls . The following table summarizes the effects of zinc thiazole on various physiological parameters:

| Treatment Condition | Photosynthetic Rate (μmol CO₂ m⁻² s⁻¹) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |

|---|---|---|---|

| Control | 17.2 ± 0.2 | 5.5 ± 0.2 | 4.1 ± 0.1 |

| Zinc Thiazole | 18.7 ± 0.3 | 7.1 ± 0.3 | 5.9 ± 0.2 |

| Salt Stress | 12.3 ± 0.3 | 6.0 ± 0.2 | 4.5 ± 0.1 |

| Salt + Zinc Thiazole | 15.8 ± 0.2 | 8.2 ± 0.4 | 6.7 ± 0.3 |

Medicinal Applications

Therapeutic Potential

Zinc thiazole derivatives have shown promise in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The thiazole ring structure is pivotal in drug design for various diseases.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antibacterial and antifungal activities against a range of pathogens . For example, zinc thiazole has been effective against resistant strains of bacteria and fungi, making it a valuable candidate for developing new antimicrobial agents.

Case Study: Anticancer Activity

Thiazole derivatives have been explored as potential anticancer agents due to their ability to inhibit specific cancer cell growth pathways . A study evaluated several thiazole derivatives against cancer cell lines, demonstrating that modifications in the thiazole structure can enhance cytotoxicity and selectivity towards cancer cells.

Environmental Applications

Heavy Metal Removal

Recent studies have investigated the use of zinc thiazole in metal-organic frameworks (MOFs) for environmental remediation, particularly in removing heavy metal ions from contaminated water sources . The incorporation of thiazole sites into MOFs has been shown to significantly enhance their adsorption capacity.

Microbial Community Effects

A microcosm experiment assessed the impact of zinc thiazole on microbial communities in aquatic environments, revealing that it can influence microbial diversity and function positively . This finding suggests potential applications in bioremediation strategies.

Wirkmechanismus

The mechanism of action of Zinc Thiazole involves its interaction with biological targets. For instance, in its role as an antibacterial agent, Zinc Thiazole disrupts the cell wall integrity of bacteria, leading to cell lysis and death . In anticancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Key Comparable Compound: Bismerthiazol

Bismerthiazol is another thiadiazole-derived bactericide used against Xoo. Below is a detailed comparison:

Key Findings from Comparative Studies

Enhanced Bioavailability : Zinc Thiazole’s solubility in DMSO markedly improves its antibacterial performance, surpassing both its SC form and Bismerthiazol in field trials .

Dual Mechanism Advantage : The combination of thiadiazole and zinc ions provides a broader and more robust bactericidal effect compared to Bismerthiazol’s single-target action .

Resistance Management: Despite cross-resistance with Bismerthiazol, Zinc Thiazole’s resistance risk remains low due to unstable resistance phenotypes in Xoo .

Environmental and Safety Profile: Zinc Thiazole exhibits low phytotoxicity in rice but shows acute and chronic toxicity to aquatic organisms like Daphnia magna .

Biologische Aktivität

Zinc Thiazole, specifically the compound Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on current research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a coordination reaction involving zinc ions and thiazole derivatives. The structural framework of Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc comprises a central zinc atom coordinated by two thiazole ligands, which enhance its biological activity through various mechanisms.

2.1 Antimicrobial Properties

Research indicates that zinc thiazole exhibits significant antimicrobial activity. A study demonstrated that derivatives containing the 1,3,4-thiadiazole moiety showed moderate to significant antibacterial and antifungal activities against various pathogens:

| Pathogen Type | Example Pathogens | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus cereus | MIC = 32.6 μg/mL |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | MIC = 47.5 μg/mL |

| Fungal Strains | Aspergillus niger, Aspergillus fumigatus | MIC = 25 μg/mL |

These findings suggest that zinc thiazole could serve as a potential candidate for developing new antimicrobial agents .

2.2 Anticancer Activity

The cytostatic properties of thiazole derivatives have been explored extensively. Compounds similar to Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that certain thiazole derivatives can inhibit key cellular pathways involved in cancer progression, making them potential candidates for anticancer therapies .

2.3 Plant Defense Mechanisms

Zinc thiazole has been investigated for its role in enhancing plant defense mechanisms against pathogens. In peanut seedlings infected with Ralstonia solanacearum, treatment with zinc thiazole significantly increased the activities of defense-related enzymes such as phenylalanine ammonia lyase (PAL) and polyphenol oxidase (PPO):

| Treatment Condition | PAL Activity Increase (%) | PPO Activity Increase (%) |

|---|---|---|

| Control | - | - |

| Salt Stress | 6% | - |

| Pathogen Challenge | 47% | - |

| Salt + Pathogen | 63% | - |

| Zinc Thiazole Treatment (5 mM) | 20% increase over control | - |

This suggests that zinc thiazole not only enhances pathogen resistance but also mitigates the effects of abiotic stressors like salinity .

3.1 Microbial Community Dynamics

A microcosm experiment evaluated the effects of zinc thiazole on microbial communities over a period of 60 days. The results indicated that zinc thiazole influenced microbial diversity and abundance, suggesting its potential use in agricultural settings to manage soil health and pathogen resistance .

3.2 Efficacy Against Specific Pathogens

In field studies, zinc thiazole demonstrated over 88% control efficacy against bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. This highlights its practical applications in crop protection and disease management strategies .

4. Conclusion

The compound Bis(5-amino-1,3,4-thiadiazole-2-thiolato)zinc exhibits a range of biological activities that make it a promising candidate for further research and application in various fields including agriculture and medicine. Its antimicrobial properties, potential anticancer effects, and ability to enhance plant defenses underscore its versatility as a bioactive compound.

Future research should focus on elucidating the precise mechanisms underlying these biological activities and exploring the compound's efficacy in clinical and agricultural settings to harness its full potential.

Q & A

Basic: What are the key methodologies for synthesizing and characterizing zinc thiazole?

Answer:

Zinc thiazole is synthesized by coordinating zinc ions with 5-amino-1,3,4-thiadiazole-2-thiol (ATT). Key characterization techniques include:

- Elemental analysis to confirm stoichiometry.

- FTIR spectroscopy to identify S–Zn bonding (stretching vibrations at ~400–500 cm⁻¹) and thiadiazole ring signatures .

- X-ray crystallography (if single crystals are obtainable) to resolve the coordination geometry.

- Solubility testing in organic solvents (e.g., DMSO) to address its inherent insolubility in aqueous media; dissolved zinc thiazole in DMSO showed 64.71% curative efficacy against Xanthomonas oryzae compared to 43.42% for its suspension concentrate .

Basic: How does zinc thiazole inhibit plant pathogens like Xanthomonas oryzae?

Answer:

Zinc thiazole suppresses bacterial extracellular polysaccharide (EPS) production, a virulence factor critical for biofilm formation and pathogenicity. Key mechanisms include:

- Induction of H₂O₂ accumulation in rice leaves post-infection, triggering defense-related genes (e.g., PR1, PAL) and callose deposition .

- Timing-dependent efficacy : Application 1 day before pathogen inoculation reduces lesion expansion by 60–70%, compared to 40–50% when applied post-inoculation .

Advanced: How can researchers resolve contradictions in cross-resistance data between zinc thiazole and bismerthiazol?

Answer:

Evidence shows low but unstable resistance in Xoo mutants when zinc thiazole is removed for 10 subcultures . To address contradictions:

- Resistance monitoring : Use dose-response assays (e.g., EC₅₀ values) across geographically diverse pathogen strains to assess resistance stability .

- Genomic analysis : Compare mutations in EPS biosynthesis genes (gumH, xanA) between zinc thiazole-resistant and bismerthiazol-resistant strains .

- Cross-resistance testing : Co-culture resistant mutants with both compounds to evaluate shared resistance pathways .

Advanced: What experimental designs optimize zinc thiazole’s efficacy under abiotic stress?

Answer:

In peanut plants under salt stress, zinc thiazole enhances superoxide dismutase (SOD) and peroxidase (POD) activities by 1.5–2.0-fold, improving resistance to Ralstonia solanacearum. Methodologies include:

- Stress priming : Pre-treatment with zinc thiazole (100–200 mg/L) 24–48 hours before salt stress application .

- Multivariate analysis : Measure defense enzyme kinetics and pathogen load under combined stress using qPCR or ELISA .

Advanced: How can solubility limitations of zinc thiazole be addressed to improve bioavailability?

Answer:

Zinc thiazole’s insolubility in water limits its antibacterial activity. Strategies include:

- Solvent optimization : Dissolve in DMSO (0.1% v/v), achieving 3.5 cm lesion length in rice vs. 5.6 cm for suspension concentrate .

- Nanoformulation : Encapsulate in chitosan nanoparticles to enhance uptake and sustained release .

- Chelation studies : Test alternative metal ions (e.g., Cu²⁺) to improve solubility while retaining bioactivity .

Advanced: What methodologies assess zinc thiazole’s impact on non-target organisms and environmental safety?

Answer:

- Soil degradation assays : Monitor half-life using HPLC-MS/MS; zinc thiazole degrades rapidly (t₁/₂ <7 days) in non-sterile soil .

- Ecotoxicity testing : Use Daphnia magna or Eisenia fetida to evaluate LC₅₀ values. Current data indicate low toxicity (EC₅₀ >100 mg/L) .

Advanced: How does zinc thiazole’s efficacy vary across pathogen strains and hosts?

Answer:

- Host-specificity assays : In Xinjiang Erwinia amylovora strains, EC₅₀ values for zinc thiazole ranged 12–45 mg/L, with no correlation to streptomycin or kasugamycin resistance (r=0.138–0.434, P >0.05) .

- Transcriptomic profiling : Compare pathogen gene expression (e.g., EPS, efflux pumps) post-treatment to identify host-specific virulence suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.